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Compound of Interest

Compound Name: Tributyl(iodomethyl)stannane

Cat. No.: B1310542 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for

Tributyl(iodomethyl)stannane, a key reagent in organic synthesis. The information is tailored

for researchers, scientists, and professionals in drug development, presenting nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured

format. Detailed experimental protocols and a visual representation of the analytical workflow

are also included to facilitate understanding and replication.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Tributyl(iodomethyl)stannane.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

1.94 t
18.0 (¹¹⁷/¹¹⁹Sn-

¹H)
2H Sn-CH₂-I

1.49-1.57 m - 6H
Sn-CH₂-CH₂-

CH₂-CH₃

1.32 dq 14.2, 7.2 6H
Sn-CH₂-CH₂-

CH₂-CH₃

0.96-1.00 m - 6H
Sn-CH₂-CH₂-

CH₂-CH₃

0.90 t 7.3 9H
Sn-CH₂-CH₂-

CH₂-CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

29.0 Sn-CH₂-CH₂-CH₂-CH₃

27.4 Sn-CH₂-CH₂-CH₂-CH₃

13.8 Sn-CH₂-CH₂-CH₂-CH₃

10.8 Sn-CH₂-I

Solvent: CDCl₃, Frequency: 101 MHz[1][2]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Interpretation

2954, 2924, 2871, 2848 C-H stretching vibrations

1456 C-H bending vibrations

1375, 1365 C-H bending vibrations

515, 456 Sn-C stretching vibrations

Sample Preparation: Film[1][2]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z Found m/z

[M - CH₂I]⁺ (C₁₂H₂₇Sn) 291.11292 291.11326

[M - C₄H₉]⁺ (C₉H₂₀ISn) 374.96262 374.96257

Ionization Method: Electron Ionization (EI)[1][2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on standard techniques for the analysis of organotin

compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of Tributyl(iodomethyl)stannane.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3]
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Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around

4-5 cm).[3]

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater number of scans may be

necessary due to the low natural abundance of the ¹³C isotope.[3]

For ¹¹⁹Sn NMR, an external standard such as tetramethylstannane (SnMe₄) can be used.

[4]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants to elucidate the structure.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Film):

Place a small drop of neat Tributyl(iodomethyl)stannane directly onto one face of a salt

plate (e.g., NaCl or KBr).

Gently place a second salt plate on top to create a thin liquid film between the plates.
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Ensure there are no air bubbles in the film.

Data Acquisition:

Place the salt plates in the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the IR spectrum of the sample.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

2.3 Mass Spectrometry (MS)

Sample Introduction:

For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or, if

sufficiently volatile and thermally stable, through a gas chromatograph (GC).

Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane or

dichloromethane) if using GC-MS.

Data Acquisition:

The sample is ionized in the source, typically using a 70 eV electron beam for EI.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis:
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Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and

characteristic fragment ions.

For high-resolution mass spectrometry (HRMS), the exact mass of the ions is determined,

which allows for the calculation of the elemental composition.

Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

Tributyl(iodomethyl)stannane.

Sample Preparation

Spectroscopic Analysis
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Conclusion

Tributyl(iodomethyl)stannane
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Spectroscopic analysis workflow for Tributyl(iodomethyl)stannane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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